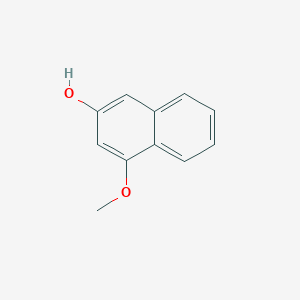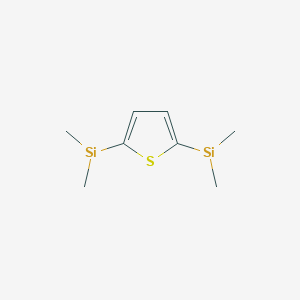
2,5-Bis(dimethylsilyl)thiophene
Vue d'ensemble
Description
2,5-Bis(dimethylsilyl)thiophene is a colorless liquid . It has a molecular weight of 200.45 . It undergoes electrochemical polymerization to afford highly conducting polythiophene films .
Synthesis Analysis
Poly[this compound], a copolymer with alternating thiophene and disilyl units, has been prepared by the Wurtz coupling of 2,5-bis(dimethylchlorosilyl)thiophene with sodium metal in toluene .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [H]Si©c1ccc(s1)Si©C . The InChI key is RSLQPGRJMFPVHF-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound undergoes electrochemical polymerization to afford the highly conducting polythiophene films .Physical And Chemical Properties Analysis
This compound has a boiling point of 239.9±25.0 °C (Predicted) . Its density is 0.93 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.505 (lit.) .Applications De Recherche Scientifique
Synthesis and Polymerization
- Synthesis and Photodegradation: 2,5-Bis(dimethylsilyl)thiophene is used in the synthesis of poly[this compound], a copolymer with alternating thiophene and disilyl units. This polymer degrades upon photolysis in benzene/methanol solution (Hu & Weber, 1989).
- Formation of Macrocycles: Through flash vacuum pyrolysis of diester precursors, bis-2,5-dimethylene-2,5-dihydrothiophenes are generated. These intermediates can lead to the formation of macrocycles (Trahanovsky & Klumpp, 2016).
- Silole-Containing Polymers: The material is utilized in the synthesis of silole-containing poly(silylenevinylene)s, which have applications in explosive detection due to their aggregation-enhanced emission characteristics (Zhao et al., 2012).
Chemical Characterization and Applications
- Characterization and Catalysis: It has been employed as a ligand in hydrogenation reactions, where its electronic and geometric properties were characterized (Benincori et al., 2005).
- Optoelectronic Properties: The structure and reactivity of quinonoid monomers, including derivatives of this compound, were studied for their relevance in optoelectronics (Itoh, Nakamura, & Kubo, 1999).
- Antimicrobial Studies: Novel derivatives containing the thieno[2,3-b]thiophene moiety have been synthesized for antimicrobial evaluation, demonstrating the potential of this compound derivatives in this field (Kheder & Mabkhot, 2012).
Advanced Material Development
- Electronic Properties Modification: The addition of dimethylsilyl groups to thiophene significantly alters its structural and electronic properties, as shown in the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene (Kyushin, Matsuura, & Matsumoto, 2006).
- Reactions with Alkynes and Alkenes: Studies on the reactions of bis(dimethylsilyl)thiophene with alkynes and alkenes have been reported, showcasing its versatility in forming diverse compounds (Naka, Mihara, & Ishikawa, 2019).
- Electrochemical Polymerization: The material has been used in the electrochemical polymerization of thiophenes bearing various silyl substituents, contributing to the development of conducting polymer films (Masuda, Taniki, & Kaeriyama, 1993).
Luminescence and Photophysical Studies
- Spectroscopic Properties: The synthesis and study of derivatives of this compound, especially in terms of their mesogenic and spectroscopic properties, have been explored (Han, Wang, & Wang, 2006).
- Optoelectronic Tuning: Research on thiophene 1,1-dioxides, derived from 2,5-Bis(trimethylsilyl)thiophene, indicates potential in tuning optoelectronic properties (Tsai et al., 2013).
- Luminescence in Organic Compounds: Thiophene-based luminescent compounds, synthesized using this compound, have shown promising results in solvatochromism and two-photon absorption cross-sections, useful in organic luminescence applications (Lu & Xia, 2005).
Safety and Hazards
Orientations Futures
2,5-Bis(dimethylsilyl)thiophene undergoes electrochemical polymerization to afford the highly conducting polythiophene films . This suggests potential applications in the field of conductive polymers.
Relevant Papers The paper titled “Synthesis and photodegradation of poly[this compound]” provides valuable information about the synthesis, characterization, and photodegradation of poly[this compound] .
Propriétés
InChI |
InChI=1S/C8H14SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIDGZUZHAOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(S1)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502416 | |
| Record name | (thiophene-2,5-diyl)bis(dimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23395-60-0 | |
| Record name | (thiophene-2,5-diyl)bis(dimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(dimethylsilyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



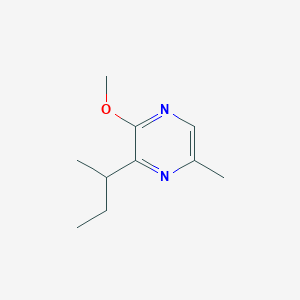
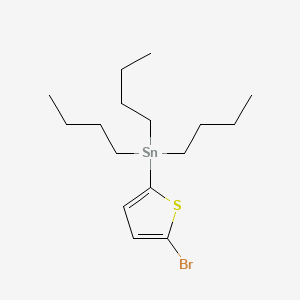
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1610964.png)
![3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1610965.png)
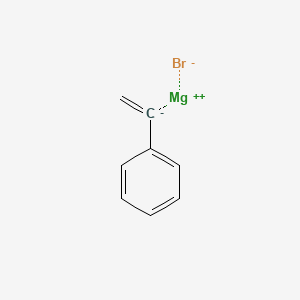
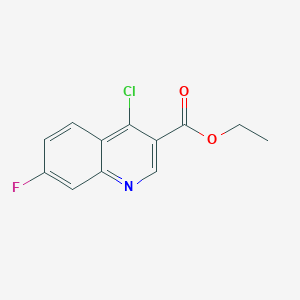
![N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1610969.png)
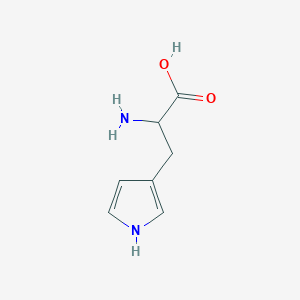
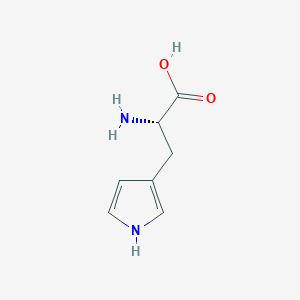
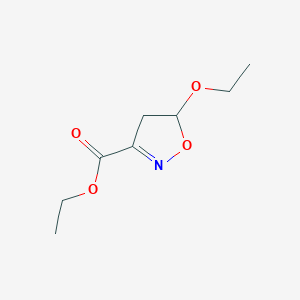
![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)

